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molecular formula C17H16O2 B8470484 Benzoyl 3,5-dimethylbenzoylmethane

Benzoyl 3,5-dimethylbenzoylmethane

Cat. No. B8470484
M. Wt: 252.31 g/mol
InChI Key: PJLCAKVOYBVVAF-UHFFFAOYSA-N
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Patent
US05015777

Procedure details

3,5-dimethylacetophenone (37.1 grams; 0.75 mol), methylbenzoate (156 grams; 1.0 mol) and xylene (308.6 grams) were placed into a four-necked round bottom one liter flask equipped as in Example 1. Sodium methoxide (16.4 grams; 0.30 mol) was added to the stirred reaction mixture under a blanket of nitrogen and the mixture was heated to 135° C. As the temperature of the mixture reached 100° C., solution began coming over. The temperature was held at about 135° C. for 6 hours after which time it was cooled to room temperature. Sulfuric acid (375 ml of 10% solution) was added slowly over a 30 minute period with stirring. The xylene layer was separated and washed with water, then with sodium carbonate solution (100 ml of 10% solution) and again with water (100 ml). Xylene was stripped off at 175° C. resulting in the desired product, benzoyl 3,5-dimethylbenzoylmethane (51 grams; 63 weight percent yield) having a melting point of 48°-53° C..
Quantity
37.1 g
Type
reactant
Reaction Step One
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
308.6 g
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
16.4 g
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:10])=[O:9])[CH:5]=[C:4]([CH3:11])[CH:3]=1.C[O:13][C:14](=O)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C[O-].[Na+].S(=O)(=O)(O)O>C1(C)C(C)=CC=CC=1>[C:14]([CH2:10][C:8](=[O:9])[C:6]1[CH:7]=[C:2]([CH3:1])[CH:3]=[C:4]([CH3:11])[CH:5]=1)(=[O:13])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:2.3|

Inputs

Step One
Name
Quantity
37.1 g
Type
reactant
Smiles
CC1=CC(=CC(=C1)C(=O)C)C
Name
Quantity
156 g
Type
reactant
Smiles
COC(C1=CC=CC=C1)=O
Name
Quantity
308.6 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Sodium methoxide
Quantity
16.4 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
375 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped as in Example 1
CUSTOM
Type
CUSTOM
Details
reached 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
after which time it was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The xylene layer was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
was stripped off at 175° C.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)CC(C1=CC(=CC(=C1)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 51 g
YIELD: CALCULATEDPERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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